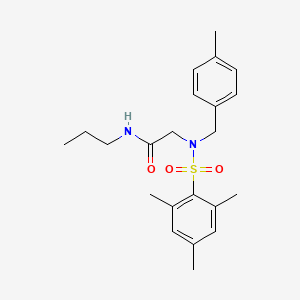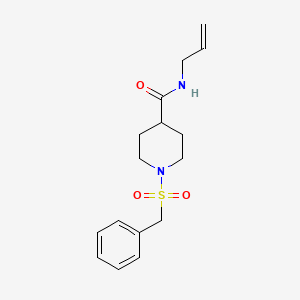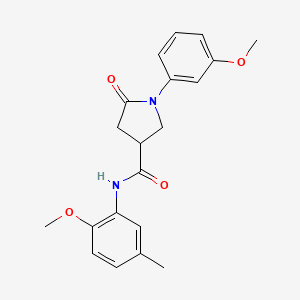![molecular formula C21H21ClN4O2 B4675406 8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4675406.png)
8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as CEP-701, is a synthetic small molecule that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in 1999 by Pfizer and has been extensively studied for its potential therapeutic applications in various diseases, especially cancer.
Mecanismo De Acción
8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide inhibits the activity of several tyrosine kinases, including FLT3, c-Kit, and TrkA/B/C. These kinases play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, 8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide disrupts these signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of several downstream signaling molecules, including STAT5, AKT, and ERK, which are involved in cell proliferation and survival. 8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide also induces the upregulation of pro-apoptotic proteins, such as Bax and Bad, and the downregulation of anti-apoptotic proteins, such as Bcl-2 and Mcl-1. In addition, 8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide in lab experiments is its specificity for tyrosine kinases, which allows for the selective inhibition of specific signaling pathways. This specificity also reduces the potential for off-target effects and toxicity. However, one of the limitations of using 8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide. One potential direction is the development of more potent and selective tyrosine kinase inhibitors that can overcome the limitations of 8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide. Another direction is the investigation of combination therapies that can enhance the efficacy of 8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide in cancer treatment. Additionally, the potential therapeutic applications of 8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases, warrant further investigation.
Aplicaciones Científicas De Investigación
8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various types of cancer, including acute myeloid leukemia, neuroblastoma, and glioblastoma. It has been shown to inhibit the activity of several tyrosine kinases, including the receptor tyrosine kinase FLT3, which is commonly mutated in acute myeloid leukemia. 8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Propiedades
IUPAC Name |
8-chloro-N-(2-morpholin-4-ylethyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-17-5-3-4-15-16(21(27)24-8-9-26-10-12-28-13-11-26)14-19(25-20(15)17)18-6-1-2-7-23-18/h1-7,14H,8-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNMLSHIGNMBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B4675348.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4675382.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4675384.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4675391.png)

![6-(4-chlorophenyl)-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4675403.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4675414.png)


![1-[(2,6-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4675426.png)
![methyl 2-[(2-cyano-3-{4-[2-(4-morpholinyl)ethoxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4675432.png)